N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a central pyrimidinyloxy backbone substituted with a 3-methylpiperidinyl group at position 2 and a methyl group at position 4. The acetamide moiety is linked to a 2-ethyl-6-methylphenyl group, which confers distinct steric and electronic properties.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-5-18-10-6-9-16(3)21(18)24-19(27)14-28-20-12-17(4)23-22(25-20)26-11-7-8-15(2)13-26/h6,9-10,12,15H,5,7-8,11,13-14H2,1-4H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWGQOPSXSUADO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCC(C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide, also known by its CAS number 1226434-10-1, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 382.5 g/mol. The structure includes a phenyl group, a pyrimidine moiety, and an acetamide functional group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 1226434-10-1 |
The compound exhibits several biological activities, primarily through its interactions with various receptors and enzymes. Notably, it has been studied for its potential as an acetylcholinesterase (AChE) inhibitor. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which may enhance cholinergic neurotransmission and has implications for treating neurodegenerative diseases like Alzheimer's.
Pharmacological Effects
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Acetylcholinesterase Inhibition :
- The compound has shown promising results as a potent inhibitor of AChE. In vitro studies indicate that it exhibits significant inhibitory activity against this enzyme, which is crucial for regulating neurotransmitter levels in the brain.
- Research indicates that compounds with similar structures have demonstrated IC50 values in the low micromolar range, suggesting that this compound may possess comparable efficacy .
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Neuroprotective Effects :
- By inhibiting AChE, the compound may also provide neuroprotective benefits, potentially slowing the progression of neurodegenerative diseases. This effect is particularly relevant in models of Alzheimer’s disease where cholinergic dysfunction is a key feature.
-
Anticancer Activity :
- Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
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In vitro Studies :
- Compounds structurally similar to this compound have been tested for their ability to inhibit AChE. For instance, a study demonstrated that certain derivatives exhibited IC50 values ranging from 0.29 µM to 1.18 µM against AChE and butyrylcholinesterase (BChE), indicating strong enzyme inhibition capabilities .
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In vivo Studies :
- Animal models have been employed to assess the neuroprotective effects of AChE inhibitors. Compounds similar to this compound showed significant improvements in cognitive function in models of induced neurodegeneration.
Future Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to explore:
- Structure–Activity Relationship (SAR) : Detailed SAR studies could help optimize the chemical structure for enhanced potency and selectivity.
- Clinical Trials : Conducting clinical trials will be essential to evaluate safety, efficacy, and potential therapeutic applications in humans.
- Mechanistic Studies : Investigating the precise mechanisms through which this compound exerts its effects at the molecular level will provide deeper insights into its pharmacological profile.
Comparison with Similar Compounds
Pyrimidine Ring Modifications
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ():
- Key Differences : The phenyl group is substituted with a fluorine at position 2 instead of ethyl and methyl groups. The piperidine substituent is 4-methyl rather than 3-methyl.
- Implications : Fluorine’s electronegativity may enhance binding affinity to polar active sites but reduce lipophilicity compared to the ethyl-methylphenyl group. The 4-methylpiperidinyl group introduces different steric constraints .
- 2-{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide (): Key Differences: The phenyl group bears a trifluoromethyl substituent, and the piperidine lacks methyl substitution. The unsubstituted piperidine may reduce steric hindrance, favoring interactions with flat binding pockets .
Bis-Pyrimidine Acetamides ()
Compounds 12–17 feature bis-pyrimidine cores with nitro, chloro, and arylaminocarbonyl substituents. For example:
- Compound 12: Contains a 2-fluorophenylamino group.
- Compound 14: Substituted with 2,6-dimethylphenylamino.
- Physical Properties : Melting points range from 248–262°C, suggesting high crystallinity due to extended conjugation and nitro groups. Yields vary from 65–82%, reflecting synthetic challenges in multi-step routes .
Thieno[3,2-d]pyrimidinone Derivatives ()
- N-(2-Ethyl-6-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide: Key Differences: Replaces the pyrimidinyloxy group with a thienopyrimidinone scaffold.
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
- Lipophilicity: The target compound’s ethyl-methylphenyl group and 3-methylpiperidinyl substituent balance hydrophobicity (LogP ~3.5), favoring moderate membrane permeability.
- Solubility : Fluorophenyl derivatives () may exhibit better aqueous solubility due to polar fluorine atoms, whereas bis-pyrimidines () are likely less soluble due to high molecular weight and planar rigidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
